Acetic acid, (ethylseleno)-, ethyl ester

Description

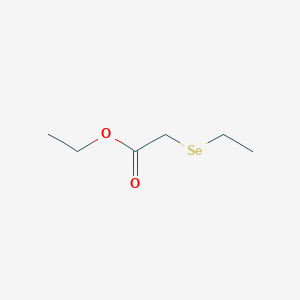

Acetic acid, (ethylseleno)-, ethyl ester (CAS: 652157-26-1) is a selenium-containing derivative of acetic acid esters. Its structure features an ethylseleno (-SeCH₂CH₃) group attached to the acetic acid backbone, with an ethyl ester (-OCH₂CH₃) substituent.

Properties

CAS No. |

80920-13-4 |

|---|---|

Molecular Formula |

C6H12O2Se |

Molecular Weight |

195.13 g/mol |

IUPAC Name |

ethyl 2-ethylselanylacetate |

InChI |

InChI=1S/C6H12O2Se/c1-3-8-6(7)5-9-4-2/h3-5H2,1-2H3 |

InChI Key |

VCVZXKWRCMGZCY-UHFFFAOYSA-N |

Canonical SMILES |

CCOC(=O)C[Se]CC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of acetic acid, (ethylseleno)-, ethyl ester typically involves the esterification of acetic acid with an alcohol in the presence of an acid catalyst. The reaction can be represented as follows:

CH3COOH+CH3CH2OH→CH3COOCH2CH3+H2O

In this case, the alcohol used is ethyl alcohol, and the catalyst is usually concentrated sulfuric acid .

Industrial Production Methods

On an industrial scale, the production of esters like this compound involves similar esterification processes but with optimized conditions for higher yields. This includes the use of continuous reactors, higher temperatures, and efficient separation techniques to isolate the ester product .

Chemical Reactions Analysis

Types of Reactions

Hydrolysis: Esters can undergo hydrolysis in the presence of water and an acid or base catalyst. .

Reduction: Esters can be reduced to primary alcohols using reducing agents like lithium aluminum hydride (LiAlH4).

Nucleophilic Substitution: Esters can participate in nucleophilic substitution reactions where the alkoxy group is replaced by another nucleophile.

Common Reagents and Conditions

Acidic Hydrolysis: Requires a strong acid like hydrochloric acid (HCl) and water.

Basic Hydrolysis: Uses a strong base like sodium hydroxide (NaOH).

Reduction: Involves reducing agents such as LiAlH4

Major Products

Hydrolysis: Produces acetic acid and ethyl alcohol.

Reduction: Yields ethyl alcohol.

Nucleophilic Substitution: Results in various substituted esters depending on the nucleophile used

Scientific Research Applications

Acetic acid, (ethylseleno)-, ethyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of acetic acid, (ethylseleno)-, ethyl ester involves its interaction with biological molecules through the selenium atom. Selenium is known to play a role in antioxidant defense mechanisms by participating in the reduction of reactive oxygen species (ROS). The compound may also interact with enzymes and proteins, influencing various biochemical pathways .

Comparison with Similar Compounds

Structural and Functional Group Analysis

Key Structural Differences :

- Ethyl Acetate : CH₃COOCH₂CH₃ (lacks selenium).

- Butyl Acetate : CH₃COOCH₂CH₂CH₂CH₃ (longer alkyl chain).

- 2-Ethylhexyl Acetic Acid Ester : Branched alkyl chain (CH₃COOCH₂CH(C₂H₅)CH₂CH₂CH₂CH₃) .

- Acetic Acid, (Ethylseleno)-, Ethyl Ester: CH₃C(SeCH₂CH₃)OCH₂CH₃ (selenium replaces a hydrogen or oxygen atom).

The ethylseleno group introduces increased hydrophobicity and atomic bulk compared to oxygen-based esters, which may alter reactivity and physical properties.

Sorption Behavior

Ethyl acetate exhibits rapid sorption kinetics in polymers like PETG (14% sorption), while butyl acetate shows a two-step equilibrium due to its higher molecular weight and slower diffusion rates . For the selenium analog:

- Predicted Behavior: The bulky ethylseleno group may reduce sorption capacity compared to ethyl acetate but increase it relative to butyl acetate due to intermediate molecular weight. However, selenium’s polarizability could enhance interactions with polar polymers.

Table 1: Sorption Properties of Acetic Acid Esters

| Compound | Molecular Weight (g/mol) | Sorption in PETG (%) | Kinetics |

|---|---|---|---|

| Ethyl Acetate | 88.11 | 14 | Single-step, rapid |

| Butyl Acetate | 116.16 | N/A | Two-step, slow |

| (Ethylseleno)-, Ethyl Ester | ~153.12 (estimated) | Hypothetical: 8–12 | Intermediate kinetics |

Hydrolysis and Chemical Stability

- Ethyl Acetate: Hydrolyzes readily under alkaline conditions to ethanol and acetic acid. Bulky esters (e.g., tert-butyl acetate) resist hydrolysis due to steric hindrance .

- 2-Methylpropionic Acid Esters: Substituents like nitro or cyano groups accelerate hydrolysis by increasing electrophilicity, while hydrophobic groups slow it via solvation effects .

- However, the ethylseleno group’s hydrophobicity might counteract this by reducing water accessibility.

Table 2: Hydrolysis Rate Constants (k, s⁻¹)

| Compound | Substituent | k (25°C) |

|---|---|---|

| Ethyl Acetate | -OCH₂CH₃ | 1.2 × 10⁻³ |

| 2-Nitro-2-Methylpropionic Acid Ethyl Ester | -NO₂ | 5.8 × 10⁻³ |

| (Ethylseleno)-, Ethyl Ester | -SeCH₂CH₃ | Hypothetical: 2.5 × 10⁻³ |

Chemical Resistance in Polymers

PETG’s chemical resistance data shows acetic acid esters (e.g., ethyl acetate) have poor stability (rated "3" = unstable) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.